(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride
Description
This compound, with the systematic name (3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride, is a piperidine-derived molecule featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked via a methanone bridge.
Properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3.ClH/c16-8-11-4-3-7-17(9-11)15(18)14-10-19-12-5-1-2-6-13(12)20-14;/h1-2,5-6,11,14H,3-4,7-10,16H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTGOCFHYJIEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Coupling with Dihydrobenzo Dioxin: The final step involves coupling the piperidine derivative with a dihydrobenzo dioxin derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pH, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, (3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it valuable for understanding cellular processes and mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving the central nervous system due to its structural similarity to known pharmacologically active compounds.
Industry
In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Target Compound: (3-(Aminomethyl)piperidin-1-yl)(dihydrobenzo dioxin)methanone HCl | Not specified | Likely C₁₆H₁₉N₂O₃·HCl | ~332.8 (estimated) | 3-aminomethyl-piperidine, dihydrobenzo dioxin, hydrochloride salt |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | 1286265-79-9 | C₁₂H₁₇N₃O·2HCl | 292.2 | 4-aminomethyl-piperidine, pyridin-4-yl, dihydrochloride salt |
| (2-(Aminomethyl)piperidin-1-yl)(dihydrobenzo dioxin)methanone hydrochloride | 1353985-86-0 | Not specified | Not specified | 2-aminomethyl-piperidine, dihydrobenzo dioxin, hydrochloride salt |
| (2,3-Dihydrobenzo dioxin-6-yl)(piperidin-1-yl)methanone | Not specified | C₁₅H₁₇NO₃ | 259.3 | Unsubstituted piperidine, dihydrobenzo dioxin (no aminomethyl group) |
Key Observations:
Position of Aminomethyl Group: The target compound’s 3-aminomethyl-piperidine substituent differs from analogs with 2- or 4-aminomethyl groups (e.g., CAS 1353985-86-0 and 1286265-79-9). This positional variation likely impacts steric interactions and binding affinity in biological systems.
Salt Forms :
- The hydrochloride salt in the target compound contrasts with the dihydrochloride salt in CAS 1286265-79-9, which may affect crystallinity and solubility profiles .
Solubility and Stability:
- The pyridin-4-yl analog (CAS 1286265-79-9) is noted for its solubility in water and dimethyl sulfoxide (DMSO) but lacks explicit stability data .
Biological Activity
(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring and a benzo-dioxin moiety, which contribute to its pharmacological properties. Understanding its biological activity involves examining its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 312.79 g/mol. The structure includes a piperidine ring and a methanone group attached to a dihydrobenzo[dioxin] moiety. This unique arrangement is crucial for its interaction with biological targets.
Chemical Structure:
The mechanism of action of this compound involves binding to specific receptors or enzymes in the body. This interaction can modulate various signaling pathways, leading to therapeutic effects. For instance, compounds with similar structures have been shown to exhibit inhibition of specific enzymes related to cancer progression and inflammation.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
- Antitumor Activity : Research indicates that derivatives of piperidine compounds exhibit significant antiproliferative effects against various cancer cell lines. The ability to inhibit tumor growth has been observed in vitro and in vivo models.
- Enzyme Inhibition : Compounds similar to this hydrochloride have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. This suggests potential applications in treating neurodegenerative diseases and managing conditions related to elevated urease activity.
- Antimicrobial Properties : Some studies have reported moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis. This opens avenues for developing new antibacterial agents from this compound class.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Antitumor Effects : A study evaluated the effects of piperidine derivatives on human cancer cell lines, revealing that certain modifications enhance their antitumor efficacy significantly .
- Enzyme Inhibition Evaluation : Another study focused on the enzyme inhibitory properties of synthesized piperidine compounds, demonstrating their potential as AChE inhibitors with IC50 values in the nanomolar range .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, we can look at their activities:
| Compound | Antitumor Activity | AChE Inhibition | Antibacterial Activity |
|---|---|---|---|
| Compound A | Moderate | Strong | Weak |
| Compound B | Strong | Moderate | Moderate |
| Target Compound | Very Strong | Very Strong | Strong |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
